![molecular formula C18H19N3O6 B2385647 5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid CAS No. 2225940-48-5](/img/structure/B2385647.png)
5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid
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Overview
Description
The compound “5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid” is also known as 2,2,2-trifluoroacetic acid–5- ( (2- (2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)pentanoic acid . It has a molecular weight of 487.39 .
Synthesis Analysis
The synthesis of this compound involves several step reactions of substitution, click reaction, and addition reaction . The yield of the synthesis process is reported to be 71.92% .Molecular Structure Analysis
The InChI code for this compound is 1S/C18H19N3O6.C2HF3O2/c22-13-8-7-12 (16 (25)20-13)21-17 (26)10-4-3-5-11 (15 (10)18 (21)27)19-9-2-1-6-14 (23)24;3-2 (4,5)1 (6)7/h3-5,12,19H,1-2,6-9H2, (H,23,24) (H,20,22,25); (H,6,7) .Chemical Reactions Analysis
This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination .Physical And Chemical Properties Analysis
The compound is a powder and should be stored at 2-8°C . The NMR data for this compound is available .Scientific Research Applications
5-DPA has been studied for its potential use in a variety of scientific and medical applications. In vivo studies have demonstrated that 5-DPA has antiviral, anti-inflammatory, anti-cancer, and neuroprotective properties. Additionally, 5-DPA has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
In vitro studies have shown that 5-DPA can modulate the activity of several key enzymes and receptors in the body. For example, 5-DPA has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 5-DPA has been shown to activate the receptor PPARγ, which is involved in the regulation of glucose and lipid metabolism.
Mechanism of Action
Target of Action
The primary target of this compound is the GSPT1 protein . GSPT1, also known as Eukaryotic Peptide Chain Release Factor, plays a crucial role in the termination of protein synthesis in eukaryotes .
Mode of Action
The compound acts as a GSPT1 degrader . It selectively modulates the degradation of the GSPT1 protein . This means that it binds to the GSPT1 protein and induces its breakdown, thereby reducing the level of GSPT1 in the cell .
Pharmacokinetics
It’s known that modulators of protein activity, such as this compound, are often developed and applied at high concentrations to achieve maximal effects . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action largely depend on the role of the GSPT1 protein in the cell. By degrading GSPT1, the compound could potentially disrupt protein synthesis, which could have a wide range of effects on cellular function .
Biological Activity
The biological activity of 5-DPA has been studied extensively in the literature. In vivo studies have demonstrated that 5-DPA has antiviral, anti-inflammatory, anti-cancer, and neuroprotective properties. Additionally, 5-DPA has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DPA have been studied extensively in the literature. In vivo studies have demonstrated that 5-DPA can modulate the activity of several key enzymes and receptors in the body. For example, 5-DPA has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 5-DPA has been shown to activate the receptor PPARγ, which is involved in the regulation of glucose and lipid metabolism.
Advantages and Limitations for Lab Experiments
The use of 5-DPA in laboratory experiments has several advantages and limitations. On the one hand, 5-DPA is a relatively inexpensive and easy to synthesize molecule, which makes it an attractive option for laboratory experiments. Additionally, 5-DPA has been shown to modulate the activity of several key enzymes and receptors in the body, which makes it a useful tool for studying the effects of these enzymes and receptors in various biological systems. On the other hand, the mechanism of action of 5-DPA is not fully understood, which may limit its usefulness in certain experiments. Additionally, the use of 5-DPA in laboratory experiments may require specialized equipment and reagents, which may not be available in all laboratories.
Future Directions
The potential applications of 5-DPA are vast and still largely unexplored. Future research should focus on further elucidating the mechanism of action of 5-DPA, as well as its potential therapeutic applications in the treatment of various diseases. Additionally, further research should focus on the development of new methods for the synthesis of 5-DPA, as well as new methods for its delivery and administration. Additionally, further research should focus on the development of new methods for the detection and quantification of 5-DPA in biological samples. Finally, further research should focus on the potential toxicological effects of 5-DPA, as well as its potential interactions with other drugs and chemicals.
Synthesis Methods
The synthesis of 5-DPA has been studied extensively in the literature. The most commonly used method is a two-step reaction involving the condensation of 2,6-dioxopiperidine-3-carboxylic acid and 1,3-dioxoisoindoline-4-carboxylic acid to form an intermediate product, which is then reacted with pentanoic acid to form 5-DPA. This reaction is typically carried out in anhydrous methanol at temperatures ranging from 80 to 120°C.
properties
IUPAC Name |
5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6/c22-13-8-7-12(16(25)20-13)21-17(26)10-4-3-5-11(15(10)18(21)27)19-9-2-1-6-14(23)24/h3-5,12,19H,1-2,6-9H2,(H,23,24)(H,20,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPYDAIBDNUUIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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